molecular formula C23H19F3N4O3 B2451225 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923227-75-2

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2451225
CAS No.: 923227-75-2
M. Wt: 456.425
InChI Key: ZTEHGZJGIRFPGW-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a methoxyethyl group, a phenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in its specific substitution pattern and the presence of the pyrazolo[4,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-33-11-10-29-13-18(21(31)27-16-7-5-6-15(12-16)23(24,25)26)20-19(14-29)22(32)30(28-20)17-8-3-2-4-9-17/h2-9,12-14H,10-11H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHGZJGIRFPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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